(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone” often involves reactions between halogenated phenols and benzoyl chlorides or analogous condensation reactions. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved through the reaction of 4-bromophenol and benzoyl chloride, demonstrating a methodology that could be adapted for the synthesis of “(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone” (Kuang Xin-mou, 2009).
Molecular Structure Analysis
The molecular structure of compounds with similar functional groups has been confirmed by X-ray crystal structure determination. The structural determination provides insights into the spatial arrangement of atoms, essential for understanding the compound's reactivity and interaction with other molecules. The crystal structure of related compounds reveals a monoclinic space group, indicating complex molecular geometries that influence their chemical behavior (Kuang Xin-mou, 2009).
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Related Compounds : Compounds structurally similar to (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone, such as 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-fluorophenyl)methanone, have been synthesized, involving the condensation of acids with amines and cyclization processes (Tang & Fu, 2018).
Crystal Structure and Antitumor Activity : Studies involving compounds like (5-bromo-3-hydroxybenzofuran-2-yl)(4-fluorophenyl)methanone have focused on crystallography and the evaluation of in vitro cytotoxicity on cancer cell lines (Công et al., 2020).
Molecular and Docking Studies
Theoretical and Molecular Analysis : Detailed molecular studies on related compounds, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, using density functional theory and docking studies have been conducted to understand their antibacterial activity (Shahana & Yardily, 2020).
Application in Radiosynthesis and SPECT Imaging : Research has been done on related compounds like [123I]-(4-fluorophenyl) {1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone, focusing on radiosynthesis and in vivo evaluation for potential use in SPECT brain imaging (Blanckaert et al., 2004).
Antioxidant and Antimicrobial Properties
Antioxidant Properties : Studies have synthesized derivatives like (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, evaluating their in vitro antioxidant activities through various assays, showing effective antioxidant power (Çetinkaya et al., 2012).
Antimicrobial and Antiviral Activity : Synthesis of benzimidazole derivatives, such as (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones, has been explored for their antimicrobial and antiviral potential, indicating activity against certain fungal strains and viruses (Sharma et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(2-amino-5-bromophenyl)-(4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-9-3-6-12(16)11(7-9)13(17)8-1-4-10(15)5-2-8/h1-7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXFXBLNORUZFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362087 | |
Record name | (2-AMINO-5-BROMOPHENYL)(4-FLUOROPHENYL)METHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone | |
CAS RN |
395101-26-5 | |
Record name | (2-AMINO-5-BROMOPHENYL)(4-FLUOROPHENYL)METHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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